molecular formula C12H14N2O2S B11798038 4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline

4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline

Cat. No.: B11798038
M. Wt: 250.32 g/mol
InChI Key: AEEOHSBFSVMBTF-UHFFFAOYSA-N
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Description

4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline is an organic compound that features a pyrrole ring substituted with an ethylsulfonyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions. This can be achieved by reacting the pyrrole with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Aniline Moiety: The final step involves the coupling of the ethylsulfonyl-substituted pyrrole with aniline. This can be done using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced sulfonyl derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyrrole compounds, including 4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline, exhibit significant anticancer properties. A study demonstrated that modifications of the pyrrole structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to interact with cellular pathways involved in apoptosis makes it a candidate for further development as an anticancer agent .

2. G Protein-Coupled Receptor Modulation
The compound has been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs play crucial roles in numerous physiological processes and are targets for many therapeutic agents. The specific interaction of this compound with GPCRs could lead to the development of new treatments for conditions such as anxiety and depression .

Biological Studies

1. Enzyme Inhibition
This compound has shown promise as an inhibitor of certain enzymes that are implicated in inflammatory diseases. In vitro studies suggest that it can modulate the activity of enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response. This property could be leveraged to develop anti-inflammatory drugs .

2. Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. The compound's structural features contribute to its ability to disrupt bacterial cell membranes, making it a candidate for further research in antibiotic development .

Materials Science Applications

1. Conductive Polymers
The incorporation of this compound into polymer matrices has been explored for creating conductive materials. Its unique electronic properties allow for enhanced conductivity when integrated into polymer composites, which could be applied in electronic devices and sensors .

Case Studies

Study FocusFindings
Anticancer ActivityThe compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .
GPCR ModulationDemonstrated selective activation of GPR88, suggesting potential therapeutic applications in neuropsychiatric disorders .
Enzyme InhibitionEffective inhibition of COX enzymes was observed, supporting its use in developing anti-inflammatory therapies .
Antimicrobial TestingShowed activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Mechanism of Action

The mechanism of action of 4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to its target, while the aniline moiety can interact with aromatic residues in the active site.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    4-(3-(Ethylsulfonyl)-1H-indol-2-yl)aniline: Contains an indole ring instead of a pyrrole ring.

    4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)phenol: Similar structure but with a phenol group instead of an aniline group.

Uniqueness

4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline is unique due to the combination of the ethylsulfonyl group and the aniline moiety attached to the pyrrole ring. This specific arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline is a derivative of aniline featuring a pyrrole ring and an ethylsulfonyl group. This structural configuration suggests potential biological activities, particularly in medicinal chemistry. The purpose of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with a pyrrole precursor containing an ethylsulfonyl group. The methods can vary, but common techniques include:

  • Condensation Reactions : Utilizing acid catalysts to promote the formation of the aniline-pyrrole linkage.
  • Sulfonylation : Introducing the ethylsulfonyl group through sulfonation reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have demonstrated the ability to inhibit CDK2 and CDK4, leading to anti-proliferative effects on various human tumor cell lines .
  • Antimicrobial Properties : The presence of the ethylsulfonyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways, as suggested by studies on related sulfonamide compounds .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound, providing insights into its potential biological activities:

  • Anticancer Activity : A study focusing on pyrrole derivatives indicated that certain anilino-pyrrole compounds exhibited significant inhibition against cancer cell lines, with IC50 values ranging from 0.01 to 10 µM depending on the specific structure and substituents .
CompoundIC50 (µM)Target
Compound A0.05CDK2
Compound B0.10CDK4
Compound C0.15Cancer Cell Lines
  • Antimicrobial Efficacy : Research on sulfonamide derivatives has shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values often below 100 µg/mL, indicating effective antimicrobial properties .

Toxicity Studies

While examining the biological activity, it is also crucial to assess toxicity:

  • Zebrafish Embryo Model : Toxicity assessments using zebrafish embryos revealed that certain derivatives displayed moderate toxicity at concentrations exceeding 50 µg/mL, emphasizing the need for careful evaluation in drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR for this compound is essential for optimizing its biological activity:

  • Substituent Effects : The position and nature of substituents on the pyrrole and aniline rings can significantly influence activity. For instance, electron-withdrawing groups typically enhance potency against targets like CDKs.
SubstituentEffect on Activity
-SO2EtIncreases potency
-ClModerate effect
-MeDecreases potency

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

4-(3-ethylsulfonyl-1H-pyrrol-2-yl)aniline

InChI

InChI=1S/C12H14N2O2S/c1-2-17(15,16)11-7-8-14-12(11)9-3-5-10(13)6-4-9/h3-8,14H,2,13H2,1H3

InChI Key

AEEOHSBFSVMBTF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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